molecular formula C10H12N2O2 B13441119 4-(4-Aminophenyl)morpholin-2-one

4-(4-Aminophenyl)morpholin-2-one

Cat. No.: B13441119
M. Wt: 192.21 g/mol
InChI Key: MUPPVCHMRQPGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminophenyl)morpholin-2-one is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of morpholine, a heterocyclic amine, and features an aminophenyl group attached to the morpholine ring

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)morpholin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, which can be further derivatized depending on the desired application.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)morpholin-2-one is primarily related to its role as an intermediate in the synthesis of rivaroxaban. In this context, it contributes to the inhibition of Factor Xa, an enzyme crucial for blood coagulation . The compound itself does not exhibit significant biological activity but is essential for the production of the active pharmaceutical ingredient.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features that make it a valuable intermediate in pharmaceutical synthesis. Its ability to undergo various chemical transformations and its role in the production of important drugs like rivaroxaban highlight its significance in both research and industry.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-(4-aminophenyl)morpholin-2-one

InChI

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-10(13)7-12/h1-4H,5-7,11H2

InChI Key

MUPPVCHMRQPGFQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CN1C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.